dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate
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Overview
Description
Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate is a chemical compound characterized by its unique structure, which includes a pyrrole ring and isophthalate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate typically involves the reaction of isophthalic acid with maleic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the pyrrole ring.
Industrial Production Methods: In an industrial setting, the compound is produced through a large-scale reaction process that ensures high yield and purity. The reaction is conducted in specialized reactors with precise temperature and pressure control to optimize the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce new substituents to the pyrrole ring or isophthalate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a linker in bioconjugation studies, facilitating the attachment of biomolecules to surfaces or other molecules.
Medicine: The compound is explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: It is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism by which dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate exerts its effects involves its reactivity with thiol groups. The maleimide group in the compound reacts with thiols to form stable covalent bonds, enabling the connection of biomolecules. This property is particularly useful in bioconjugation and drug delivery applications.
Molecular Targets and Pathways: The compound targets thiol groups present in proteins and other biomolecules. The reaction with thiols forms a covalent bond, which is essential for the attachment of functional groups or drugs to target molecules.
Comparison with Similar Compounds
Dimethyl 5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)isophthalate is compared with other similar compounds, such as:
Maleic Acid: Similar in structure but lacks the isophthalate group.
N-Maleoylglycine: Contains a maleimide group but has a different backbone.
Methyl 2,5-dioxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar pyrrole structure but different substituents.
Properties
IUPAC Name |
dimethyl 5-(2,5-dioxopyrrol-1-yl)benzene-1,3-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c1-20-13(18)8-5-9(14(19)21-2)7-10(6-8)15-11(16)3-4-12(15)17/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCCNDIHBWMEHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)N2C(=O)C=CC2=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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